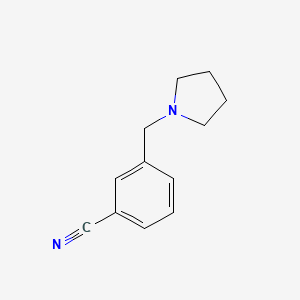

3-(Pyrrolidin-1-ylmethyl)benzonitrile

Overview

Description

“3-(Pyrrolidin-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrrolidine compounds are known to be versatile in chemical reactions .Scientific Research Applications

Synthesis and Biological Evaluation in Medicinal Chemistry

- 3-(Pyrrolidin-1-ylmethyl)benzonitrile derivatives have been synthesized and evaluated for their potential as selective androgen receptor modulators (SARMs). These derivatives show promise in exerting anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making them significant in the development of new treatments for various conditions (Aikawa et al., 2017).

Development as Inhibitors in Biochemistry

- In the field of biochemistry, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as inhibitors of lysine specific demethylase 1 (LSD1). These compounds are pivotal in the study of reversible inhibitors of LSD1, contributing to the exploration of new therapeutic avenues for various diseases (Mould et al., 2017).

Neuropharmacology and Receptor Antagonism

- In neuropharmacology, derivatives of this compound have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists. These findings are crucial for the development of new drugs targeting neurological disorders (Huang et al., 2005; Shimoda et al., 2016).

Synthesis of Small Molecule Anticancer Drugs

- The compound 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis and optimization are crucial for the development of new antitumor drugs with improved selectivity, efficiency, and safety (Zhang et al., 2018).

Fluorescent Sensors in Analytical Chemistry

- Derivatives of this compound have been used to create new fluorescent sensors for dopamine, demonstrating significant applications in analytical chemistry and neurology (Khattar & Mathur, 2013).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVUHDFNXPJROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)

![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)